N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

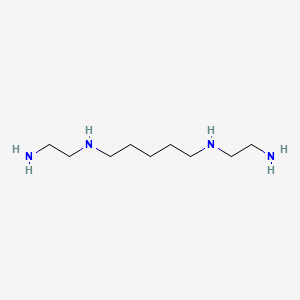

N1,N1’-(Pentane-1,5-diyl)bis(ethane-1,2-diamine): is an organic compound with the molecular formula C10H24N4. It is a diamine, meaning it contains two amine groups, and is characterized by a pentane backbone with ethane-1,2-diamine groups attached at both ends. This compound is used in various chemical reactions and has applications in multiple scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

- One common method to synthesize N1,N1’-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) involves the reaction of 1,5-dibromopentane with ethane-1,2-diamine. The reaction typically occurs in a solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as:

Direct Synthesis: Br-(CH2

生物活性

N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine), also known as bis(ethane-1,2-diamine) derivative, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, cytotoxicity, and possible therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) can be represented as follows:

- Molecular Formula : C₉H₂₄N₄

- Molecular Weight : 188.31 g/mol

- CAS Number : 35513-91-8

This compound features two ethylene diamine moieties connected by a pentane linker, which may influence its interaction with biological targets.

Research indicates that compounds similar to N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) can interact with various biological macromolecules. The following mechanisms have been proposed:

- DNA Binding : Analogous compounds have shown the ability to bind DNA, affecting cellular processes such as replication and transcription. Studies on platinum-based complexes suggest that ligand modifications can significantly alter DNA binding affinities and cytotoxic profiles .

- Protein Interaction : The compound may also interact with specific proteins involved in cellular signaling pathways. For instance, research utilizing size exclusion chromatography coupled with inductively coupled plasma mass spectrometry (SEC-ICP-MS) has highlighted how ligand variations affect protein accumulation and interaction dynamics .

Cytotoxicity Studies

Cytotoxicity assays are critical for evaluating the potential therapeutic applications of N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine).

Table 1: Cytotoxicity Data of Related Compounds

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) | TBD | TBD |

| Monofunctional Platinum Complex (Pyriplatin) | 10 | A2780 (Ovarian) |

| Bifunctional Platinum Complex (Cisplatin) | 5 | A2780 (Ovarian) |

Note: TBD indicates that specific data for N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) is not yet available in the literature.

The cytotoxicity of related compounds suggests that structural modifications can lead to varying degrees of efficacy against cancer cell lines. Future studies are required to determine the specific IC50 values for N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine).

Case Studies and Research Findings

Several studies have explored the broader implications of similar amine ligands in biological systems:

- A study published in MDPI highlighted the antiviral activities of various amine derivatives against multiple viruses. Although N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) was not specifically mentioned, the findings suggest that similar compounds could possess antiviral properties .

- Another research effort focused on platinum-based chemotherapeutics revealed that ligand structure significantly impacts drug accumulation in cells and subsequent cytotoxic effects. This emphasizes the importance of further investigating the biological activity of N1,N1'-(Pentane-1,5-diyl)bis(ethane-1,2-diamine) .

特性

IUPAC Name |

N,N'-bis(2-aminoethyl)pentane-1,5-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24N4/c10-4-8-12-6-2-1-3-7-13-9-5-11/h12-13H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSOLWZRHDFWBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCN)CCNCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。